CHMFL-BTK-01

Kinase Selectivity Off-target Profiling KINOMEscan

CHMFL-BTK-01 is the superior choice for precise BTK target validation. Unlike ibrutinib or other covalent BTK inhibitors, CHMFL-BTK-01 achieves exceptional kinome-wide selectivity (S(35) = 0.00) with no off-target engagement of BMX, JAK3, EGFR, or ITK. Its irreversible covalent binding mode is confirmed by X-ray crystallography (PDB: 5J87) and Cys-to-Ser mutation rescue experiments, eliminating experimental noise from off-target kinases. This ensures that cell cycle arrest (G0/G1 phase) and apoptosis induction observed in U2932 and Pfeiffer cells are attributable specifically to BTK inhibition. For researchers requiring clean, reproducible BTK-dependent signaling data, CHMFL-BTK-01 is the validated tool compound of choice.

Molecular Formula C38H41N5O5
Molecular Weight 647.776
CAS No. 2095280-64-9
Cat. No. B606658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHMFL-BTK-01
CAS2095280-64-9
SynonymsCHMFL-BTK-01
Molecular FormulaC38H41N5O5
Molecular Weight647.776
Structural Identifiers
SMILESO=C(NC1=CC=CC(C(C=C2NC3=CC=C(C(N4CCOCC4)=O)C(NC(C=C)=O)=C3)=CN(C)C2=O)=C1C)C5=CC=C(C(C)(C)C)C=C5
InChIInChI=1S/C38H41N5O5/c1-7-34(44)40-32-22-28(15-16-30(32)36(46)43-17-19-48-20-18-43)39-33-21-26(23-42(6)37(33)47)29-9-8-10-31(24(29)2)41-35(45)25-11-13-27(14-12-25)38(3,4)5/h7-16,21-23,39H,1,17-20H2,2-6H3,(H,40,44)(H,41,45)
InChIKeyUBXBHXGYYBYXOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CHMFL-BTK-01: A Highly Selective, Irreversible BTK Inhibitor for Research and Procurement


CHMFL-BTK-01 (CAS 2095280-64-9) is a synthetic, small-molecule, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) [1]. As a tool compound, it is characterized by its covalent binding mechanism and a high degree of selectivity across the human kinome. This compound is intended exclusively for research purposes to delineate BTK-dependent signaling pathways and pathology [1].

Why Substituting CHMFL-BTK-01 with Other BTK Inhibitors Compromises Research Integrity


Generic substitution with other irreversible BTK inhibitors like ibrutinib is scientifically invalid due to critical differences in selectivity profiles. While many covalent BTK inhibitors target Cys481, their off-target engagement of homologous cysteine-bearing kinases (e.g., BMX, JAK3, EGFR, ITK) introduces significant experimental noise and confounds data interpretation [1]. CHMFL-BTK-01's unique kinome selectivity profile, quantified below, distinguishes it from these alternatives and is essential for achieving specific and reproducible target validation [1].

Quantitative Differentiation of CHMFL-BTK-01: Selectivity and Potency Compared to Ibrutinib


CHMFL-BTK-01 Exhibits Superior Global Kinome Selectivity vs. Ibrutinib

CHMFL-BTK-01 demonstrates a highly selective profile in KINOMEscan (S score (35) = 0.00) among 468 kinases/mutants at a concentration of 1 μM [1]. In contrast, the first-generation irreversible BTK inhibitor ibrutinib exhibits a significantly higher S score (e.g., S(35) = 0.04), indicating a greater number of off-target interactions [2].

Kinase Selectivity Off-target Profiling KINOMEscan

CHMFL-BTK-01 Spares Key Off-Target Kinases Inactivated by Ibrutinib

CHMFL-BTK-01 completely abolishes BMX, JAK3, and EGFR's activity, indicating it is not inhibited by the compound [1]. Conversely, ibrutinib is a known potent inhibitor of BMX and EGFR, among other off-target kinases, with IC50 values in the low nanomolar range [2].

Kinase Profiling Selectivity Mechanism of Action

CHMFL-BTK-01 Potently Suppresses BTK Autophosphorylation in Cells

CHMFL-BTK-01 potently inhibits the autophosphorylation of BTK at residue Y223 in a cellular context, achieving an EC50 of <30 nM [1]. While ibrutinib also inhibits this event, its cellular potency is often confounded by its broader off-target profile.

Cellular Potency BTK Signaling Biomarker

Optimal Research Applications for CHMFL-BTK-01 in BTK Pathway Studies


High-Confidence Target Validation in B-Cell Malignancy Cell Lines

The exceptional kinome-wide selectivity of CHMFL-BTK-01 (S(35) = 0.00) makes it an ideal tool for experiments where the goal is to attribute a biological effect specifically to BTK inhibition, without the confounding influence of off-target kinases like BMX, JAK3, or EGFR [1]. Using CHMFL-BTK-01 in U2932 or Pfeiffer cells allows for a cleaner dissection of BTK-dependent pathways.

Investigating Irreversible Binding Mechanisms and Kinase Dynamics

CHMFL-BTK-01 is a validated irreversible covalent inhibitor, with its binding mode confirmed by both X-ray crystallography (PDB: 5J87) and cysteine-to-serine mutation rescue experiments [1]. It is therefore a superior control compound for studies comparing reversible and irreversible kinase inhibition or for developing new covalent probe molecules.

Elucidating Downstream BTK Signaling and Cell Cycle Regulation

Given its demonstrated ability to arrest the cell cycle in the G0/G1 phase and induce apoptosis in U2932 and Pfeiffer cells [1], CHMFL-BTK-01 is well-suited for detailed studies of BTK's role in B-cell proliferation and survival. Its high selectivity ensures that the observed cell cycle arrest and apoptotic effects are more directly linked to BTK ablation than with less specific tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for CHMFL-BTK-01

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.